Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane
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Overview
Description
Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a diphenyl moiety and a 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane typically involves the reaction of diphenylphosphine with 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.
Coordination: The phosphane group can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Metal salts like palladium chloride and platinum chloride are used for coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can coordinate with metal ions in enzymes, altering their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. The sulfanyl group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the sulfanyl group and has different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups and is widely used in coordination chemistry and catalysis.
2-[(2,4,6-trimethylphenyl)sulfanyl]ethylamine: Contains an amine group instead of a phosphane group, leading to different chemical properties and applications.
Uniqueness
Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane is unique due to the presence of both the phosphane and sulfanyl groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
919992-40-8 |
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Molecular Formula |
C23H25PS |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
diphenyl-[2-(2,4,6-trimethylphenyl)sulfanylethyl]phosphane |
InChI |
InChI=1S/C23H25PS/c1-18-16-19(2)23(20(3)17-18)25-15-14-24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17H,14-15H2,1-3H3 |
InChI Key |
KMJKHRSGUHVVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SCCP(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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